molecular formula C5H5IN2O B2409281 5-Iodo-4-methoxypyrimidine CAS No. 219915-13-6

5-Iodo-4-methoxypyrimidine

Cat. No.: B2409281
CAS No.: 219915-13-6
M. Wt: 236.012
InChI Key: HUCADZJNOMQGEE-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5IN2O It is characterized by the presence of an iodine atom at the 5th position and a methoxy group at the 4th position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxypyrimidine typically involves the iodination of 4-methoxypyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyrimidine ring. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.

    Oxidation Products: Aldehydes, carboxylic acids, or ketones.

    Reduction Products: Alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-4-methoxypyrimidine is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

5-iodo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCADZJNOMQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219915-13-6
Record name 5-iodo-4-methoxypyrimidine
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